molecular formula C12H6F2N2O2 B1672872 Fludioxonil CAS No. 131341-86-1

Fludioxonil

Cat. No. B1672872
M. Wt: 248.18 g/mol
InChI Key: MUJOIMFVNIBMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fludioxonil is a commercial fungicide derived from pyrrolnitrin, first isolated from bacteria in the genus Pseudomonas. It's used broadly to control various crop pathogens before and after harvest. The fungicide functions by over-stimulating the high osmolarity glycerol (HOG) pathway in fungi, leading to excessive glycerol accumulation, causing hyphal swelling and bursting[].

In a study, two fludioxonil-resistant Sclerotinia sclerotiorum strains were created, displaying growth defects and hypersensitivity to osmotic stress. These strains had mutations in the OS1 gene, a part of the HOG pathway, and exhibited differential expression of 269 genes, including those related to transmembrane transport and secondary metabolite biosynthesis[].

Interestingly, while these mutants showed aberrant OS1 activity, no direct differential expression was observed in the HOG pathway homologues in these strains. This aligns with the mechanism of signal transduction, often involving protein-protein interactions rather than transcriptional changes[].

Moreover, transmembrane transporter genes were over-represented in the differentially expressed genes set, suggesting an impact on membrane transport processes due to the OS1 mutations[]. Additionally, secondary metabolite biosynthetic clusters, including those related to carotenoid biosynthesis, were differentially expressed, indicating a possible link between secondary metabolism and HOG signalling[].

  

Scientific Research Applications

Mode of Action and Molecular Targets:Fludioxonil, derived from pyrrolnitrin, is a phenylpyrrole class fungicide used globally on crops. It targets group III hybrid histidine kinases (HHKs) and activates the high osmolarity glycerol (Fludioxonil) pathway. The fungicide does not directly act on HHKs;  instead, it converts these kinases to phosphatases, leading to the dephosphorylation of Ypd1 and subsequent activation of Fludioxonil signaling. This mode of action causes fungal cell-cycle arrest, glycerol accumulation, swelling, and rupture. Fludioxonil interferes with triosephosphate isomerase (TPI), causing methylglyoxal (MG) release, which activates the group III HHK and the Fludioxonil pathway[]​​.

Oxidative Stress Induction:Fludioxonil induces oxidative stress in fungi, demonstrated through various assays such as decreased FRET signaling, dihydroethidium oxidation, and histone H2A.x phosphorylation. These tests showed increased oxidative stress in cells exposed to fludioxonil. Mitochondrial morphology changes, observed through MitoTracker Green dye, further confirmed oxidative stress induction by fludioxonil in Saccharomyces cerevisiae[].

Aldehydic Stress and TPI Inhibition:Fludioxonil treatment results in elevated cytosolic MG due to TPI inhibition, which blocks the conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P), promoting MG formation. This elevation of MG induces aldehydic stress, triggering the response of group III HHKs. Additionally, fludioxonil's toxicity in Drk1-expressing yeast can be duplicated by aldehydic stress, providing further evidence of its action mechanism[].

Mechanism of Action

Activation of the Fludioxonil Pathway:Fludioxonil, a fungicide derived from pyrrolnitrin, acts by requiring the presence of group III hybrid histidine kinases (HHK) and the high osmolarity glycerol (Fludioxonil) pathway. Fludioxonil triggers the conversion of group III HHKs from a kinase to a phosphatase. This conversion leads to the dephosphorylation of Ypd1, which in turn constitutively activates the Fludioxonil signaling pathway. This activation ultimately results in cell-cycle arrest, glycerol accumulation, and subsequent cell swelling and rupture in fungi[].

Interference with  Triosephosphate Isomerase:Fludioxonil interferes with the enzyme triosephosphate isomerase (TPI), leading to the release of methylglyoxal (MG), a potent activator of the group III HHK and, consequently, the Fludioxonil pathway. This action is central to the fungicide's mechanism. Fludioxonil's inhibition of TPI prevents the conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate, resulting in the accumulation of MG. The elevation of MG modifies the group III HHK, shifting its function from a kinase to a phosphatase, thereby activating the Fludioxonil pathway and leading to fungal cell death[].

Induction of Oxidative Stress:Fludioxonil is also hypothesized to induce oxidative stress, a conjecture based on its relation to pyrrolnitrin. Studies using redox-responsive FRET reporter yeast, RedoxFluor, have indicated that fludioxonil exposure leads to oxidative stress, corroborated by decreased FRET signal and increased dihydroethidium oxidation. Additionally, histone H2A.x phosphorylation, a marker of DNA damage and oxidative stress, was observed to increase in yeast cells after fludioxonil exposure, further supporting the notion of oxidative stress induction by fludioxonil[][]​​​​.

Aldehydic Stress and Toxicity:Fludioxonil's mechanism of action also involves the induction of aldehydic stress, as evidenced by increased sensitivity of yeast expressing Drk1 to allyl alcohol, an inducer of aldehydic stress. This stress condition, characterized by the accumulation of harmful aldehydes, triggers the Drk1 kinase and leads to the activation of the Fludioxonil pathway. This finding aligns with the understanding that fludioxonil's toxicity can be replicated by inducing aldehydic stress in yeast cells[][]​​​​.

Biochemical and Physiological Effects

Fludioxonil, a fungicide used in agriculture, exhibits its biochemical action primarily through the inhibition of the Fludioxonil1 cascade in the MAPK signaling pathway. This pathway is crucial in many organisms for responding to environmental stress. Specifically, the target site of fludioxonil is believed to be a histidine kinase (HK) related to the high-osmolarity glycerol (Fludioxonil1) stress response signal transduction pathway. However, the precise mode of action has not been fully characterized yet[][].

In terms of physiological effects, a study examined the impact of fludioxonil on human immune cells, including Jurkat T cells and Ramos B cells. The findings revealed that fludioxonil induced immunotoxicity in these cells through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest, thus suggesting that fludioxonil can cause cellular toxicity in immune cells[][].

Additionally, a study on the microalgal taxa Chlorella vulgaris highlighted the toxic effects of fludioxonil on various aspects of cell physiology. The research indicated that fludioxonil limited the growth of C. vulgaris and reduced the content of photosynthetic pigments in algal cells. It also induced oxidative damage by altering antioxidant enzyme activities and increasing reactive oxygen species levels, disrupted cell integrity, and induced apoptosis. This study provided insights into the effects of fludioxonil on microalgae and the biological mechanisms of its toxicity, which is important for the proper management of this fungicide[].

Advantages and Limitations for Lab Experiments

Advantages

Understanding Osmotic Stress Response in Fungi: Lab experiments with fludioxonil, such as the study on Sclerotinia sclerotiorum, are valuable for understanding how fungi respond to osmotic stress. Fludioxonil over-stimulates the fungal response to osmotic stress, leading to an over-accumulation of glycerol and cell bursting. This helps in characterizing the effects of mutations in osmotic stress response genes on transcriptional profiles of fungal pathogens[].

Identifying Gene Mutations and Their Effects: Lab experiments have successfully generated fludioxonil-resistant strains of S. sclerotiorum, revealing insights into mutations in the osmosensing two-component histidine kinase gene OS1. These experiments are crucial in identifying specific mutations and their impact on the transcriptome, including the expression of genes related to transmembrane transporters and secondary metabolite biosynthesis[].

Exploring Links Between Secondary Metabolism and Stress Signalling: Lab experiments with fludioxonil also highlight potential connections between secondary metabolism and osmotic stress signalling. This is crucial for understanding broader biological processes and potential applications in agricultural sciences[].

Limitations

Physiological and Growth Defects in Mutant Strains: Lab-generated fludioxonil-resistant strains often exhibit marked physiological and growth defects. For instance, mutants of S. sclerotiorum and B. cinerea showed reduced virulence and slower growth, underscoring the complex role of the Fludioxonil pathway in stress response[]​​.

Distinction Between Lab and Field Strains: Mutations that inactivate os1, leading to fludioxonil-resistance, are easily produced in laboratory settings. However, these mutants have extensive physiological defects, limiting their survival in natural environments. This distinction is important in understanding the practical applications and limitations of lab-based studies in real-world scenarios[].

Limitations in Gene Analysis: The study did not use targeted gene deletion strains for OS1, particularly impacting the interpretation of mutations in strain F5. This highlights the need for more precise genetic manipulation to fully understand the impact of specific mutations[]​​.

Lack of Osmotic Stress Conditions in Some Experiments: Some experiments only sequenced transcriptomes under standard laboratory conditions without osmotic stress exposure. This limits the understanding of gene expression changes in response to osmotic stress, indicating a need for more comprehensive experimental conditions in future studies[]​​.

Future Directions

Exploring Osmotic Stress Pathway and Secondary Metabolism: Future research in the area of Fludioxonil is expected to further investigate the processes regulated through the osmotic stress pathway in fungal pathogens like Sclerotinia sclerotiorum. One particular focus is the potential link between secondary metabolism and osmotic stress signaling. This could lead to a better understanding of how these processes interact and their implications for fungal biology and agriculture[].

Assessing Impacts of Mutations in OS1: Another key area of future research is to assess the impacts of mutations in the osmotic stress response gene OS1 on global transcriptional regulatory networks. Such studies will likely explore how mutations in this gene affect the overall functioning of the cell and its response to environmental stresses[].

Studying Transcriptional Regulation by Fludioxonil Pathway Members: Future studies may also focus on assessing the impacts on the expression of genes that are known to be transcriptionally regulated by members of the Fludioxonil pathway in other organisms like yeast. This could provide insights into how these genes function in different species and under different environmental conditions[].

Targeted Gene Deletion and Osmotic Stress Conditions: A major gap identified in current studies is the lack of targeted gene deletion strains for OS1. Future research could include targeted gene deletion of OS1 in Sclerotinia sclerotiorum to elucidate the effects of mutations more precisely. Additionally, expanding research to include transcriptomic analysis under osmotic stress conditions would provide a more comprehensive understanding of the role of the Fludioxonil pathway and its associated genes[].

Properties

IUPAC Name

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOIMFVNIBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032398
Record name Fludioxonil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale to colorless solid; [ACGIH]
Record name Fludioxonil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21980
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 1.8 mg/L at 25 °C, Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)
Record name Fludioxonil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.54 at 20 °C
Record name Fludioxonil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.93X10-9 mm Hg at 25 °C
Record name Fludioxonil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fludioxonil

Color/Form

Colorless crystals, Yellow-ish crystals

CAS RN

131341-86-1
Record name Fludioxonil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131341-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludioxonil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131341861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludioxonil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-3-carbonitrile, 4-(2,2-difluoro-1,3-benzodioxol-4-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUDIOXONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENS9J0YM16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fludioxonil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

199.8 °C
Record name Fludioxonil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fludioxonil
Reactant of Route 2
Fludioxonil
Reactant of Route 3
Fludioxonil
Reactant of Route 4
Fludioxonil
Reactant of Route 5
Reactant of Route 5
Fludioxonil
Reactant of Route 6
Fludioxonil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.